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Compound of Interest

Compound Name: UNC6934

Cat. No.: B15588771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UNC6934, a potent and

selective chemical probe for the N-terminal PWWP domain of the histone methyltransferase

NSD2. UNC6934 serves as a valuable tool for investigating the role of NSD2 in histone

methylation patterns and its implications in various biological processes and disease states.

Introduction
UNC6934 is a chemical probe that targets the PWWP domain of NSD2, a critical reader

domain that recognizes histone H3 lysine 36 dimethylation (H3K36me2).[1][2][3][4] By binding

to the H3K36me2-binding pocket of the PWWP1 domain, UNC6934 antagonizes the interaction

of NSD2 with nucleosomes.[1][2][4] This disruption leads to a change in the subcellular

localization of NSD2, causing it to accumulate in the nucleolus.[1][2][4][5][6][7] It is important to

note that UNC6934 does not directly inhibit the catalytic activity of NSD2.[8] UNC7145, a

structurally related analogue, serves as an excellent negative control as it does not exhibit

significant binding to the NSD2-PWWP1 domain.[9][10]

Mechanism of Action
UNC6934 competitively inhibits the binding of the NSD2-PWWP1 domain to H3K36me2-

marked chromatin. This disruption of the reader function of NSD2 alters its normal localization

and, consequently, its influence on chromatin structure and gene regulation.
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Figure 1: Mechanism of action of UNC6934.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of UNC6934 and its negative

control, UNC7145.

Table 1: In Vitro Binding and Activity of UNC6934

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b15588771?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588771?utm_src=pdf-body
https://www.benchchem.com/product/b15588771?utm_src=pdf-body
https://www.benchchem.com/product/b15588771?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Assay Reference

Kd vs. NSD2-PWWP1 80 ± 18 nM
Surface Plasmon

Resonance (SPR)
[6][10][11]

Kd vs. NSD2-PWWP1 91 ± 8 nM
Surface Plasmon

Resonance (SPR)
[8][12]

IC50 vs. NSD2-

PWWP1-H3K36me2

Nucleosome

Interaction

104 ± 13 nM AlphaScreen [8][9]

IC50 vs. fl-NSD2-

H3K36me2

Nucleosome

Interaction

78 ± 29 nM Cellular Assay [13]

Table 2: Cellular Activity of UNC6934

Parameter Value Cell Line Assay Reference

IC50 1.09 ± 0.23 µM U2OS NanoBRET [6][10][11]

IC50 1.23 ± 0.25 µM U2OS NanoBRET [13]

Recommended

Cellular

Concentration

Up to 10 µM - - [12]

Table 3: Selectivity and Negative Control
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Compound Target Activity Assay Reference

UNC6934
15 other human

PWWP domains

Selective for

NSD2-PWWP1

Differential

Scanning

Fluorimetry

(DSF)

[12][13][14]

UNC6934

33

methyltransferas

e domains

No inhibition - [12][13]

UNC7145 NSD2-PWWP1

Inactive (no

binding up to 20

µM)

Surface Plasmon

Resonance

(SPR) /

NanoBRET

[9][10][11]

Experimental Protocols
Detailed protocols for key experiments to study the effects of UNC6934 on histone methylation

patterns are provided below.

Experimental Workflow Overview
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Experimental Workflow for UNC6934
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Figure 2: General experimental workflow.

NanoBRET™ Protein-Protein Interaction Assay
This protocol is for measuring the disruption of the NSD2-PWWP1 and histone H3.3 interaction

in live cells.

Materials:

U2OS cells

Opti-MEM™ I Reduced Serum Medium
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Lipofectamine™ 2000 Transfection Reagent

NanoLuc®-NSD2-PWWP1 fusion vector

HaloTag®-Histone H3.3 fusion vector

HaloTag® NanoBRET™ 618 Ligand

NanoBRET™ Nano-Glo® Substrate

UNC6934 and UNC7145 (dissolved in DMSO)

White, 96-well assay plates

Procedure:

Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80%

confluency at the time of transfection.

Transfection: Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-

Histone H3.3 vectors using Lipofectamine™ 2000 according to the manufacturer's protocol.

Incubate for 24 hours.

Compound Treatment: Prepare serial dilutions of UNC6934 and UNC7145 in Opti-MEM™.

Add the compounds to the cells and incubate for the desired time (e.g., 4 hours).

HaloTag® Labeling: Add HaloTag® NanoBRET™ 618 Ligand to all wells at a final

concentration of 100 nM. Incubate for 2 hours at 37°C.

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the

manufacturer's instructions. Add the substrate to each well.

Signal Detection: Read the plate on a luminometer capable of measuring donor (460 nm)

and acceptor (618 nm) emission simultaneously.

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor

signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-

response curve to determine the IC50 value.
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Immunofluorescence for NSD2 Localization
This protocol describes the visualization of NSD2 subcellular localization following UNC6934
treatment.

Materials:

U2OS cells

Glass coverslips in a 24-well plate

UNC6934 and UNC7145 (dissolved in DMSO)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton™ X-100 in PBS

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: anti-NSD2

Primary antibody: anti-Fibrillarin (nucleolar marker)

Fluorophore-conjugated secondary antibodies

DAPI or Hoechst stain

Mounting medium

Procedure:

Cell Culture and Treatment: Seed U2OS cells on coverslips. Treat the cells with 5 µM

UNC6934 or UNC7145 for 4 hours.[5][6]

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and

then permeabilize with 0.1% Triton™ X-100 for 10 minutes.

Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.
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Antibody Incubation: Incubate with primary antibodies (anti-NSD2 and anti-Fibrillarin)

overnight at 4°C. The next day, wash with PBS and incubate with fluorophore-conjugated

secondary antibodies for 1 hour at room temperature in the dark.

Staining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Wash and

mount the coverslips on microscope slides.

Imaging: Visualize the cells using a confocal microscope.

Analysis: Quantify the colocalization of NSD2 and Fibrillarin signals using image analysis

software to determine the Pearson correlation coefficient (PCC).[5][6]

Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the impact of UNC6934 on the association of NSD2 with specific

genomic loci.

Materials:

Cells of interest treated with UNC6934 or UNC7145

Formaldehyde (1% final concentration)

Glycine

Cell lysis buffer

Nuclear lysis buffer

Sonication equipment

ChIP dilution buffer

Anti-NSD2 antibody or anti-H3K36me2 antibody

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)
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Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR reagents and primers for target and control genomic regions

Procedure:

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA.

Quench the reaction with glycine.

Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin by sonication to

obtain fragments of 200-500 bp.

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the

chromatin overnight at 4°C with the desired antibody (e.g., anti-NSD2).

Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin

complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

DNA Purification: Purify the immunoprecipitated DNA.

Analysis: Quantify the enrichment of specific DNA sequences using qPCR or perform

genome-wide analysis using ChIP-seq.

Differential Scanning Fluorimetry (DSF)
This protocol is used to assess the direct binding of UNC6934 to the NSD2-PWWP1 domain

and to evaluate selectivity.
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Materials:

Purified recombinant NSD2-PWWP1 protein

SYPRO™ Orange dye

UNC6934 and UNC7145

Real-time PCR instrument

Procedure:

Reaction Setup: Prepare a master mix containing the purified NSD2-PWWP1 protein and

SYPRO™ Orange dye in a suitable buffer.

Compound Addition: Add UNC6934, UNC7145, or DMSO control to the wells of a 96-well

PCR plate.

Protein Addition: Add the protein master mix to each well.

Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal ramp

from 25°C to 95°C, monitoring the fluorescence of SYPRO™ Orange.

Data Analysis: Determine the melting temperature (Tm) of the protein under each condition.

A significant increase in Tm in the presence of a compound indicates binding and

stabilization of the protein.

In-Cell Western (ICW) Assay
This protocol provides a high-throughput method to quantify changes in total NSD2 protein

levels or histone modifications within cells.

Materials:

Cells cultured in 96- or 384-well plates

UNC6934 and UNC7145

Fixation and permeabilization reagents
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Blocking buffer

Primary antibodies (e.g., anti-NSD2, anti-H3K36me2, and a normalization control like anti-

GAPDH or a cell stain)

Near-infrared fluorescently-labeled secondary antibodies

An imaging system capable of detecting near-infrared fluorescence

Procedure:

Cell Culture and Treatment: Seed and treat cells with UNC6934 or UNC7145 in multi-well

plates.

Fix and Permeabilize: Fix and permeabilize the cells directly in the wells.

Block: Block non-specific antibody binding.

Primary Antibody Incubation: Incubate with primary antibodies against the target protein and

a normalization control.

Secondary Antibody Incubation: Incubate with the appropriate near-infrared fluorescently-

labeled secondary antibodies.

Imaging: Scan the plate using a compatible imaging system.

Analysis: Quantify the fluorescence intensity for the target and normalization proteins.

Normalize the target protein signal to the control signal to determine relative protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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